molecular formula C11H14N2O B127650 3-(4-Methylphenyl)piperazin-2-one CAS No. 157977-91-8

3-(4-Methylphenyl)piperazin-2-one

Cat. No.: B127650
CAS No.: 157977-91-8
M. Wt: 190.24 g/mol
InChI Key: RXFUIHADWKAZNF-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)piperazin-2-one (CAS 157977-91-8) is a synthetic organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is classified as a phenylpiperazine derivative, a class of compounds known for their significant research value in medicinal chemistry and neuroscience . These compounds typically feature a piperazine ring, a heterocycle containing two nitrogen atoms, which is substituted with a p-tolyl (4-methylphenyl) group at one of the nitrogen atoms, and a ketone group forming a 2-one structure . The compound has a topological polar surface area of 41.1 Ų . Piperazine derivatives, in general, have been extensively investigated for their potential interactions with various biological targets, particularly in the central nervous system . They often act as key structural motifs in ligands for G-protein coupled receptors (GPCRs) . Research into similar compounds has shown that the piperazine core can be a critical pharmacophoric element, with structural variations leading to diverse pharmacological activities . This makes this compound a valuable building block or intermediate in the design and synthesis of novel bioactive molecules for research purposes . It is essential for researchers to handle this compound with care, adhering to all appropriate safety protocols. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUIHADWKAZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440320
Record name 3-(4-methylphenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157977-91-8
Record name 3-(4-methylphenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Chemical Transformations of 3 4 Methylphenyl Piperazin 2 One

Established Synthetic Pathways for the Formation of 3-(4-Methylphenyl)piperazin-2-one

The construction of the this compound core relies on fundamental organic reactions, primarily condensation and cyclization techniques. These methods provide a reliable foundation for accessing this and related piperazinone architectures.

Condensation Reactions in the Construction of Piperazinone Architectures

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperazinones. These reactions typically involve the formation of a carbon-nitrogen bond through the elimination of a small molecule, such as water. In the context of this compound, a key condensation step would involve the reaction between a suitable diamine precursor and a carbonyl-containing compound. For instance, the reaction of a 1,2-diamine with an α-halo ester or a related electrophile can lead to the formation of the piperazinone ring. The specific starting materials for this compound would be N-substituted ethylenediamines and a derivative of 4-methylphenylacetic acid.

A general representation of this condensation approach is the reaction between an activated carboxylic acid derivative (like an acyl chloride or ester) of 4-methylphenylacetic acid and an appropriately protected ethylenediamine (B42938), followed by deprotection and intramolecular cyclization.

Cyclization Techniques Facilitating the Piperazinone Ring Formation

Intramolecular cyclization is a critical step in many synthetic routes to piperazinones. nih.gov This process involves the formation of the cyclic piperazinone structure from a linear precursor. One common strategy is the intramolecular amidation of an amino ester. For the synthesis of this compound, this would typically involve a precursor containing both an amine and an ester functionality, derived from 4-methylphenylglycine and a protected aminoethyl group. Upon activation of the carboxylic acid and deprotection of the amine, the molecule undergoes an intramolecular reaction to form the six-membered piperazinone ring.

Palladium-catalyzed cyclization reactions have also emerged as powerful tools for constructing piperazine (B1678402) and piperazinone rings. organic-chemistry.org These methods offer high efficiency and control over the reaction. For example, a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free palladium system can be used to synthesize various nitrogen-containing heterocycles, including piperazinones. organic-chemistry.org

Multi-Step Approaches to N-Substituted Piperazinones

The synthesis of N-substituted piperazinones, including derivatives of this compound, often requires multi-step sequences to introduce the desired substituents on the nitrogen atoms. nih.govnih.gov These approaches offer flexibility in diversifying the piperazinone scaffold.

A common strategy involves the initial construction of the core piperazin-2-one (B30754) ring, which can then be functionalized at the N1 or N4 position. researchgate.net For example, starting with a protected this compound, the protecting group can be removed, and the free amine can be subjected to various N-alkylation or N-arylation reactions. nih.gov Reductive amination is another powerful technique for introducing N-substituents, where a ketone or aldehyde is reacted with the piperazinone in the presence of a reducing agent. nih.govlookchem.com

A tandem reductive amination-cyclization strategy has been reported for the synthesis of N-substituted piperazinones. lookchem.com This one-pot transformation involves the reaction of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine, where the amine is incorporated at the 4-position of the resulting piperazinone ring. lookchem.com This method is particularly useful for creating a library of diverse N-substituted analogs.

Advanced Synthetic Strategies and Novel Precursors for Piperazinone Derivatives

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing piperazinone derivatives, including those with specific stereochemistry and those that adhere to the principles of green chemistry.

Stereoselective and Enantioselective Synthesis of Chiral Piperazinones

The synthesis of chiral piperazinones is of great interest due to the importance of stereochemistry in biological activity. dicp.ac.cnclockss.org Several stereoselective and enantioselective methods have been developed to access these valuable compounds.

One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method allows for the efficient synthesis of optically active piperazin-2-ones that can be further converted to chiral piperazines. dicp.ac.cnrsc.org

Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization reaction. For instance, the Williams-Dellaria protocol has been used for the stereoselective introduction of a second stereocenter in a piperazinone ring system. clockss.org Additionally, multicomponent reactions, such as the Ugi reaction, have been adapted for the diastereoselective synthesis of piperazinones, where the stereochemistry of the starting materials, such as amino acids and aziridine (B145994) aldehydes, dictates the stereochemical outcome of the final product. acs.orgnih.gov

Green Chemistry Principles Applied to Piperazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.net In the context of piperazinone synthesis, this includes the use of greener solvents, catalysts, and more atom-economical reactions. unibo.it

Microwave-assisted synthesis has been explored as a green technique for the preparation of piperazine derivatives, often leading to shorter reaction times and improved yields. researchgate.net The use of water or aqueous ethanol (B145695) as a reaction solvent is another key aspect of green chemistry, and methods are being developed to perform piperazinone synthesis in these environmentally benign media. rsc.org

Photoredox catalysis is also emerging as a sustainable and green alternative to traditional synthetic methods. mdpi.com Visible-light-promoted reactions can facilitate the synthesis of piperazines and their derivatives under mild conditions, often using organic photocatalysts which are more sustainable than their transition-metal counterparts. mdpi.com Multicomponent reactions, being inherently atom-economical, also align well with the principles of green chemistry and have been successfully employed in piperazinone synthesis. acs.orgresearchgate.net

Catalyst-Mediated Transformations for Regioselective Functionalization

While specific catalyst-mediated transformations for the regioselective functionalization of this compound are not extensively documented in publicly available literature, the broader class of 3-arylpiperazin-2-ones and related piperazine systems are amenable to a range of catalytic reactions. These transformations are crucial for selectively modifying specific positions on the heterocyclic ring, thereby enabling the fine-tuning of molecular properties.

One notable approach for achieving regioselectivity is through asymmetric catalysis. For instance, a one-pot reaction involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization has been developed to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.gov This method, catalyzed by a quinine-derived urea, allows for the stereoselective construction of the piperazin-2-one core, which is a critical step for creating chiral drugs. nih.gov

Furthermore, iridium-catalyzed reactions have been shown to achieve regio- and diastereoselective synthesis of C-substituted piperazines from imines. acs.org Although not directly applied to this compound, this methodology highlights the potential of transition metal catalysis in the selective functionalization of the piperazine ring. The reaction proceeds under mild conditions and provides a straightforward route to previously unreported diastereomers. acs.org Such catalytic systems could potentially be adapted for the regioselective C-H functionalization of the piperazine-2-one core, offering a direct route to novel derivatives.

Rational Derivatization and Functionalization of the this compound Core Structure

The strategic derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and optimizing biological activity. This involves targeted modifications at the piperazine nitrogen atoms and the pendant phenyl moiety.

Alkylation and Acylation Reactions on Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are primary sites for functionalization through alkylation and acylation reactions. These modifications can significantly impact the compound's physicochemical properties, such as solubility and basicity, as well as its pharmacological profile.

Alkylation of the piperazine nitrogen can be achieved using various alkyl halides. For example, in the synthesis of phenylpiperazine derivatives with acaricidal activity, alkylation was carried out using alkyl halides in the presence of a base like potassium carbonate in DMF. nih.gov A similar strategy could be employed for the N-alkylation of this compound. One patent describes a process for preparing 1-alkyl-3-phenylpiperazine from 3,4-dehydro-piperazine-2-one derivatives, highlighting an alternative route to N-alkylated products. google.com

Acylation of the piperazine nitrogen is another common transformation, typically performed using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing interactions with biological targets. The synthesis of various bioactive arylpiperazine derivatives often involves an acylation step to introduce diverse functionalities. researchgate.net

Reagent TypeExample ReagentReaction ConditionProduct TypeReference
Alkyl HalideAlkyl bromideK2CO3, DMFN-Alkyl piperazin-2-one nih.gov
Acyl ChlorideBenzoyl chlorideBaseN-Acyl piperazin-2-one researchgate.net

Strategic Modifications of the Phenyl Moiety for Structure-Activity Exploration

The 4-methylphenyl group at the 3-position of the piperazin-2-one ring offers a versatile handle for synthetic modification to probe structure-activity relationships. The nature and position of substituents on this aromatic ring can profoundly influence the compound's interaction with its biological target.

Structure-activity relationship studies on a series of hydantoin-phenylpiperazine derivatives revealed that substitution at the ortho and meta positions of the phenyl ring significantly impacts affinity and selectivity for 5-HT1A and α1 receptors. nih.gov For instance, an electron-withdrawing group at the ortho position was found to be favorable for affinity at both receptors, while the meta position played a crucial role in conferring selectivity. nih.gov These findings suggest that systematic modification of the 4-methylphenyl ring of this compound with different electronic and steric groups could lead to the discovery of potent and selective ligands for various receptors.

Introduction of Diverse Functional Groups for Enhanced Bioactivity

The introduction of a wide array of functional groups onto the this compound core is a powerful strategy for enhancing its biological activity and exploring new therapeutic applications. The piperazine scaffold is a common feature in drugs targeting a range of conditions, including cancer and neurological disorders. nih.gov

For example, the synthesis of novel piperazine-1,2,3-triazole derivatives has been explored for the development of potential treatments for pancreatic cancer. nih.govrsc.org This involves the strategic coupling of functionalized piperazines with other heterocyclic moieties. Similarly, the derivatization of phenylpiperazines has led to the discovery of compounds with potent acaricidal activity. nih.gov These examples underscore the broad potential of functionalizing the this compound core to generate new bioactive molecules. The choice of functional groups to be introduced is often guided by the specific biological target and the desired pharmacological effect.

Derivative ClassTargeted BioactivityKey FunctionalizationReference
Hydantoin-phenylpiperazines5-HT1A/α1 Receptor LigandsPhenyl ring substitution nih.gov
Piperazine-1,2,3-triazolesAnticancer (Pancreatic)Triazole coupling nih.govrsc.org
PhenylpiperazinesAcaricidalPhenyl ring and N-substitution nih.gov

Molecular and Supramolecular Architecture Investigations of 3 4 Methylphenyl Piperazin 2 One

Conformational Analysis of the Piperazinone Ring System

The six-membered piperazinone ring is a flexible system that can adopt several conformations. The specific conformation is determined by a balance of minimizing steric hindrance and optimizing electronic interactions, with the bulky 4-methylphenyl substituent at the C3 position playing a critical role.

Experimental Determination of Ring Conformations (e.g., X-ray Crystallography)

While a specific single-crystal X-ray structure for 3-(4-Methylphenyl)piperazin-2-one is not available in the reviewed literature, extensive crystallographic studies on related piperazine (B1678402) and piperazinone derivatives consistently show that the ring predominantly adopts a non-planar conformation. The most common observed conformation is the thermodynamically favored chair form. nih.gov

In substituted piperazine derivatives, the ring often adopts a chair conformation to minimize torsional strain and steric interactions. For instance, the piperazine ring in (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one is found in a chair conformation. nih.gov Similarly, studies on 4-(2-methoxyphenyl)piperazin-1-ium salts and other complex derivatives confirm the prevalence of the chair geometry. nih.govresearchgate.net In some cases, particularly with bulky substituents or specific crystal packing forces, a distorted chair or a twist-boat conformation may be observed. The presence of the sp2-hybridized carbonyl carbon in the piperazin-2-one (B30754) ring can lead to a slight flattening of the ring at that end, resulting in a distorted or half-chair conformation.

Table 1: Representative Conformations of Piperazine Rings in Related Crystal Structures

Compound Ring Conformation Puckering Parameters/Torsion Angles Reference
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Chair Not specified nih.gov
4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate Chair Q = 0.582 (3) Å, θ = 176.3 (3)°, φ = 338 (4)° nih.gov
1,4-Bis(3-methylphenyl)piperazine-2,5-dione Planar N-atoms, non-planar ring Dihedral angle with aromatic rings: 55.84 (9)° nih.gov
Aza-macrocycle containing piperazine Chair Not specified nih.gov
3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione Chair Not specified researchgate.net

This table presents data from related compounds to infer the likely conformation of this compound.

Theoretical Predictions of Preferred Conformations (e.g., Potential Energy Surface Analysis)

Theoretical methods, such as the analysis of a molecule's Potential Energy Surface (PES), provide insight into the relative energies of different conformations. libretexts.org A PES maps the potential energy of a molecule as a function of its geometric coordinates, revealing the most stable low-energy "valleys" (preferred conformations) and the energy "passes" required to transition between them. libretexts.org

For substituted piperazines, computational studies often focus on the preference for the substituent to occupy either an axial or equatorial position on the ring. Conformational studies on 1-acyl and 1-aryl 2-substituted piperazines have shown a general preference for the axial conformation. nih.gov This preference can be influenced by factors like intramolecular hydrogen bonding, which can further stabilize an axial arrangement. nih.gov In the case of this compound, a PES analysis would quantify the energy differences between the chair conformation with the 4-methylphenyl group in an axial versus an equatorial position, as well as the energy barriers for ring inversion and interconversion between chair, boat, and twist-boat forms. Molecular mechanics calculations on related piperidinium (B107235) salts have successfully predicted conformer energies, demonstrating that electrostatic interactions are a key determinant of conformational preference. nih.gov

Intramolecular Interactions and Tautomeric Equilibria in Piperazinones

The structure of this compound contains an amide functional group within its heterocyclic ring, making it a lactam. This structure allows for the possibility of prototropic tautomerism. encyclopedia.pub Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. nih.gov

For a piperazin-2-one, the relevant equilibrium is the lactam-lactim tautomerism. In this process, a proton can migrate from the nitrogen atom (N1) to the carbonyl oxygen atom, accompanied by a shift of the C=O double bond to a C=N double bond within the ring. This results in the conversion of the piperazin-2-one (lactam form) to a 3,4,5,6-tetrahydropyrazin-2-ol (lactim form).

While both forms can exist, the lactam form is generally overwhelmingly favored in cyclic amides due to the greater stability of the amide group compared to the imino-alcohol group of the lactim. The position of this equilibrium can be influenced by factors such as solvent polarity and the molecule's electronic environment. researchgate.net Spectroscopic and computational methods are typically used to study such equilibria. nih.govnih.gov

Intermolecular Interactions and Crystal Engineering of Piperazinone Derivatives

The way individual molecules of this compound interact with each other dictates the macroscopic properties of its solid state. Piperazine and its derivatives are well-known building blocks in crystal engineering due to their ability to form robust and predictable hydrogen-bonded networks. rsc.orgresearchgate.net

Analysis of Hydrogen Bonding Networks

The molecular structure of this compound possesses key functional groups for forming strong intermolecular hydrogen bonds. Specifically, it has two N-H groups (one from the lactam at N1 and one from the secondary amine at N4) that can act as hydrogen bond donors, and a carbonyl oxygen (C=O) that is an effective hydrogen bond acceptor.

Table 2: Common Hydrogen Bond Interactions in Piperazine Derivatives

Donor (D) Hydrogen (H) Acceptor (A) Interaction Type Typical D···A Distance (Å) Significance
N (amide) H O (carbonyl) Strong H-bond 2.8 - 3.0 Primary motif; forms chains/dimers
N (amine) H O (carbonyl) Strong H-bond 2.8 - 3.1 Cross-links primary motifs
N (amine) H N (amine) H-bond 3.0 - 3.2 Possible in specific orientations
C (aromatic) H O (carbonyl) Weak H-bond 3.2 - 3.5 Stabilizes packing

This table is a generalized representation based on data from related piperazine structures.

Investigation of Packing Arrangements in the Solid State

The hydrogen bonds described above are the primary driving force for the assembly of molecules in the crystal lattice. The directional nature of these bonds guides the molecules into specific packing arrangements. researchgate.net

Coordination Chemistry of Piperazinone Derivatives

The coordination chemistry of piperazine and its derivatives has been a subject of significant interest due to the versatile binding possibilities they offer and the wide-ranging applications of their metal complexes, particularly in biological systems. ekb.egresearchgate.netnih.govrsc.orgresearchgate.net Piperazinone derivatives, such as this compound, represent a specific class of piperazine compounds characterized by the presence of a carbonyl group within the piperazine ring, which introduces additional dimensions to their coordination behavior.

The this compound molecule possesses multiple potential coordination sites: the two nitrogen atoms of the piperazine ring (a secondary amine and an amide nitrogen) and the oxygen atom of the carbonyl group. The interplay of these sites, along with the steric and electronic effects of the 4-methylphenyl substituent, dictates the ligand's interaction with metal ions.

The nitrogen atoms in the piperazine ring can act as donor atoms to form coordinate bonds with metal ions. biointerfaceresearch.com The secondary amine nitrogen is expected to be a primary coordination site. However, the amide nitrogen's coordination ability is generally reduced due to the delocalization of its lone pair of electrons towards the adjacent carbonyl group. The carbonyl oxygen, with its lone pairs of electrons, presents another potential coordination site. It is well-established that the carbonyl oxygen of amide and lactam groups can coordinate to metal ions. researchgate.netrsc.org

The coordination mode of piperazinone derivatives can be monodentate, bridging, or chelating. In a monodentate fashion, the ligand would bind to a metal center through a single donor atom, most likely the more basic secondary amine nitrogen. As a bridging ligand, it could link two metal centers, a common feature for piperazine-based ligands. nih.gov Chelation, the formation of a ring structure with the metal ion, could occur through the simultaneous coordination of the secondary amine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. beloit.eduquora.com The involvement of the amide nitrogen in chelation is less likely but cannot be entirely ruled out, especially with certain metal ions.

The geometry of the resulting metal complexes would be influenced by the coordination number of the metal ion, the nature of the metal, and the stoichiometry of the ligand-to-metal ratio. Common geometries for transition metal complexes with piperazine-based ligands include tetrahedral, square planar, and octahedral. nih.govacs.org The presence of the bulky 4-methylphenyl group on the piperazine ring could introduce steric hindrance, potentially influencing the coordination geometry and the stability of the resulting complexes.

Table 1: Examples of Coordination in Piperazine-Based Metal Complexes

LigandMetal Ion(s)Observed Coordination Mode / GeometryReference(s)
PiperazineCo(II)Bridging ligand leading to a polymeric structure with tetrahedral cobalt centers. nih.gov
N,N′-bis(2-pyridylmethyl)piperazineCu(II), Co(II), Mn(II), Cd(II)Tetradentate ligand. researchgate.net
Potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioateCo(III), Ni(II), Cu(II), Zn(II)Bidentate chelation through sulfur atoms; distorted octahedral for Co(III), distorted square planar for Ni(II) and Cu(II). acs.org
(E)-2-((2-piperazin-1-ylethylimino)methyl)phenolCu(II)Zwitterionic ligand forming a four-coordinate discrete complex cation. tandfonline.com
17-anePyN5PipCu(II), Zn(II)The piperazine ring adopts a boat conformation to coordinate with the metal center. nih.gov

Biological Implications of Metal-Piperazinone Complexes

The coordination of metal ions to organic ligands can significantly alter their biological properties, often leading to enhanced activity compared to the free ligand. This principle is well-documented for piperazine derivatives, whose metal complexes have shown promising antimicrobial and anticancer activities. nih.govresearchgate.netnih.gov

Antimicrobial Activity: Metal complexes of piperazine derivatives have demonstrated significant activity against various bacterial and fungal strains. nih.govnih.govnih.govmdpi.com The enhanced antimicrobial action is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of microorganisms. Once inside the cell, the complex can interfere with various cellular processes, leading to cell death. For instance, mixed ligand complexes of 4-methylpiperazine-1-carbodithioate (B13920161) have shown potent antimicrobial activity. nih.gov It is plausible that metal complexes of this compound could exhibit similar properties, with the potential for the complex to disrupt microbial cell integrity or inhibit essential enzymes.

Anticancer Activity: A significant body of research has focused on the anticancer potential of metal complexes containing piperazine-based ligands. researchgate.netnih.govnih.govtrdizin.gov.trsigmaaldrich.com These complexes can exert their cytotoxic effects through various mechanisms, including interaction with DNA, inhibition of key enzymes like topoisomerase, and induction of apoptosis (programmed cell death). nih.gov For example, copper(II) complexes of N(4)1-(2-pyridyl)piperazinyl 5-nitroisatin (B147319) thiosemicarbazone have shown enhanced anticancer activity compared to the free ligand. researchgate.net Similarly, certain piperazine-bridged homodinuclear transition metal complexes have been investigated for their potential as therapeutic agents. The introduction of a metal center can facilitate the delivery of the cytotoxic ligand to tumor cells and can also introduce novel mechanisms of action. Given that many piperazine derivatives themselves show anticancer properties, their metal complexes are considered highly promising candidates for the development of new anticancer drugs.

Table 2: Examples of Biological Activities of Piperazine-Based Metal Complexes

LigandMetal Ion(s)Biological ActivityProposed Mechanism/Key FindingReference(s)
Mixed ligands: 4-methylpiperazine-1-carbodithioate and 1,10-phenanthrolineMn(II), Co(II), Zn(II)Antimicrobial activity against C. albicans, E. coli, P. aeruginosa, S. aureus, and E. faecalis.Chelation enhances lipophilicity, facilitating transport across cell membranes. nih.gov
N(4)1-(2-Pyridyl)piperazinyl 5-nitroisatin thiosemicarbazoneCu(II)Anticancer activity against MCF-7, MDA-MB-231, and A431 cell lines.The complex exhibited higher anticancer activity than the free ligand. researchgate.net
Ligands derived from fluorenone and hydrazonesCu(II), Ni(II)Anticancer activity against MCF-7 cell line; DNA cleavage.Compounds exhibited significant scavenging and apoptotic effects. nih.gov
Piperazine-dithiocarbamateMn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)Not specified in the abstract, but synthesis and characterization suggest potential for biological evaluation.The complexes are non-electrolytic and have defined geometries. nih.gov
Piperazinyl-based Schiff baseCu(II)In-silico antibacterial activity.The dimeric form of the complex was predicted to be a potent antibacterial agent. tandfonline.com

Computational Chemistry and Advanced in Silico Investigations of 3 4 Methylphenyl Piperazin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecules of pharmaceutical interest. mdpi.comresearchgate.net

For 3-(4-Methylphenyl)piperazin-2-one, DFT calculations can elucidate its three-dimensional geometry, vibrational frequencies, and electronic properties. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a commonly used level of theory for such investigations, providing reliable predictions of molecular parameters. epstem.netnih.gov

Molecular Orbital (MO) theory is instrumental in understanding the electronic behavior of a molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO may be distributed across the electron-deficient piperazin-2-one (B30754) ring, particularly the carbonyl group. nih.gov This distribution dictates the molecule's behavior as an electron donor or acceptor. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov

Table 1: Calculated Electronic Properties for Piperazinone Scaffolds

Property Description Typical Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
ΔE (HOMO-LUMO Gap) Indicator of chemical reactivity and stability 4.0 to 5.0

Note: The values in this table are representative examples based on DFT calculations for similar substituted piperazine (B1678402) structures and are intended for illustrative purposes.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) near the N-H protons, suggesting sites for nucleophilic interaction. nih.gov

Furthermore, global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can quantify the molecule's reactivity. researchgate.net These parameters are invaluable for predicting how the molecule will interact with biological targets or other reagents, thereby guiding the design of synthetic routes and mechanistic studies. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamic nature, stability, and interactions with their environment. nih.gov

The piperazine ring in this compound can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov

Simulations in different solvents (e.g., water, dimethyl sulfoxide) can reveal how the solvation environment affects conformational preference and stability. This is crucial for understanding the molecule's behavior in biological systems, where it will be surrounded by water molecules. The binding energy between the molecule and the solvent can be calculated to assess solubility and stability. mdpi.com

If this compound is investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations are essential for understanding the recognition and binding process. nih.gov After an initial docking pose is predicted, MD simulations can refine this pose and assess the stability of the ligand-protein complex over time. nih.govnih.gov

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the complex. By calculating the binding free energy, MD simulations can provide a quantitative estimate of the ligand's binding affinity, a critical parameter in drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazinone Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For a class of compounds like substituted piperazinones, QSAR can be a powerful tool to predict the bioactivity of new analogs and guide the design of more potent molecules. mdpi.comresearchgate.net

A QSAR study on piperazinone derivatives would involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), and topological (e.g., polar surface area). mdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.comnih.gov

Table 2: Common Descriptors Used in QSAR Models for Piperazine Derivatives

Descriptor Type Example Descriptor Relevance to Bioactivity
Electronic Lowest Unoccupied Molecular Orbital Energy (ELUMO) Relates to the ability to accept electrons from a biological target. mdpi.com
Electronic Electrophilicity Index (ω) Quantifies the molecule's ability to act as an electrophile in reactions. mdpi.com
Physicochemical Molar Refractivity (MR) Accounts for the volume and polarizability of the molecule, influencing binding. mdpi.com
Physicochemical Aqueous Solubility (LogS) Affects bioavailability and distribution in biological systems. mdpi.com

| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and transport characteristics. mdpi.com |

The resulting QSAR model can then be used to predict the activity of this compound and other unsynthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Selection and Derivation of Molecular Descriptors Relevant to Piperazinone Activity

The biological activity of piperazinone derivatives is influenced by a variety of their structural, electronic, and physicochemical properties. mdpi.com Computational studies employ molecular descriptors to quantify these characteristics and establish a quantitative structure-activity relationship (QSAR). mdpi.com Key molecular descriptors that have been identified as relevant to the activity of piperazinone-containing compounds include:

Electronic Properties: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω) are crucial. mdpi.com ELUMO indicates a molecule's ability to accept electrons, a key factor in its interaction with a biological target. mdpi.com The electrophilicity index describes a molecule's capacity to act as an electrophile, sharing electron pairs with nucleophilic sites on a target protein. mdpi.com

Steric and Topological Properties: Molar refractivity (MR) accounts for the volume occupied by a molecule's electrons, which is important for fitting into the binding pocket of a target. mdpi.com The topological polar surface area (PSA) is related to a molecule's permeability across cell membranes via passive diffusion and its interaction with the active site of a target. mdpi.com

Physicochemical Properties: The aqueous solubility (Log S) affects the bioavailability and distribution of a compound within a biological system. mdpi.com The refractive index (n) is directly related to the polarizability of the molecule, which is important for the noncovalent interactions that are crucial for effective inhibition. mdpi.com

These descriptors are often calculated using software like Gaussian, Chemsketch, and ChemOffice, employing methods such as Density Functional Theory (DFT) at levels like B3LYP/6-31G+(d,p). mdpi.com

Predictive Modeling of Pharmacological Potency and Efficacy

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the calculated molecular descriptors with the observed pharmacological activity of piperazinone derivatives. mdpi.com Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) are common statistical techniques used to build these models. mdpi.com

For a series of piperazine derivatives acting as mTORC1 inhibitors, MLR and MNLR models demonstrated good predictive power, with the MNLR model showing a strong correlation between the observed and predicted pIC50 values. mdpi.com Such models can be used to predict the inhibitory activity of novel piperazine derivatives against their targets. mdpi.com The robustness and generalizability of these QSAR models are assessed through internal and external validation procedures. mdpi.com

Molecular Docking Studies of Piperazinone Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand, such as a piperazinone derivative, and its biological target, typically a protein. nih.govnih.gov

Elucidation of Ligand-Protein Binding Modes and Key Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of piperazinone derivatives within the active sites of various protein targets. nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are crucial for the ligand's affinity and selectivity. nih.govresearchgate.net

For instance, in studies of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, docking analysis identified specific amino acid residues within the active site that are critical for binding. nih.gov Similarly, for arylpiperazine derivatives targeting the dopamine (B1211576) D2 receptor, docking studies proposed possible binding orientations, with one being stabilized by a salt bridge between the piperidine (B6355638) moiety and an aspartate residue of the receptor. nih.gov The stability of these predicted binding modes can be further evaluated using molecular dynamics (MD) simulations. nih.govnih.gov

Visualizing the ligand-protein complex in both 2D and 3D provides a detailed understanding of these interactions. researchgate.net

Prediction of Binding Affinities and Target Selectivity

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a docking score or binding energy. nih.govuah.esnih.gov Lower docking scores generally indicate a more favorable binding interaction. nih.gov By comparing the docking scores of a series of compounds against a specific target, researchers can prioritize those with the highest predicted affinity for synthesis and experimental testing. nih.govresearchgate.net

Furthermore, docking studies can be used to predict the selectivity of a compound for one target over another. This is achieved by docking the same ligand into the binding sites of different proteins and comparing the resulting binding affinities. nih.gov For example, piperazine-substituted naphthoquinone derivatives showed lower docking scores for PARP-1 compared to PARP-2, suggesting a degree of selectivity for PARP-1. nih.gov Methods like the comparative binding energy (COMBINE) analysis can be employed to develop QSARs with good predictive ability for ligand-receptor interactions. uah.esnih.gov

Computational Predictions of Pharmacokinetic and Pharmacodynamic Profiles

In addition to predicting biological activity, computational methods are also used to forecast the pharmacokinetic properties of drug candidates, a crucial aspect of drug discovery.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Prediction

The in silico prediction of ADMET properties is a critical step in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. researchgate.netnih.govnih.gov Various computational models and software are available to predict these properties.

For a series of novel phenylpiperazine derivatives, ADMET predictions showed satisfactory results, encouraging their synthesis. researchgate.net Similarly, for a set of coumarin (B35378) derivatives containing a piperazine group, the major predicted ADME properties were evaluated using software like QikProp. researchgate.net These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, before significant resources are invested in a compound. mdpi.com

Interactive Table: Predicted ADMET Properties of Selected Piperazinone Derivatives

CompoundPropertyPredicted ValueReference
Phenylpiperazine DerivativeHuman Intestinal AbsorptionGood researchgate.net
Phenylpiperazine DerivativeBlood-Brain Barrier PenetrationMedium researchgate.net
Coumarin-Piperazine DerivativeOral Bioavailability<700 Da researchgate.net
Piperazine DerivativeAqueous Solubility (Log S)Favorable mdpi.com
Piperazine DerivativeDrug-LikenessCompliant with Lipinski's Rules mdpi.com

Assessment of Drug-likeness and Oral Bioavailability

The evaluation of a compound's drug-likeness and oral bioavailability is a critical step in the early phases of drug discovery. In silico methods, which utilize computational models, provide a rapid and cost-effective means to predict the pharmacokinetic properties of a molecule before its synthesis and experimental testing. For this compound, these assessments are primarily based on established rules and the calculation of key physicochemical properties. These predictive models help determine if a chemical compound possesses characteristics that would make it a likely orally active drug in humans. units.it

Detailed research findings from in silico analyses focus on several key molecular descriptors that influence a drug's absorption, distribution, metabolism, and excretion (ADME). units.ittiu.edu.iq The primary frameworks for this assessment are Lipinski's Rule of Five and Veber's Rule, which correlate specific molecular properties with the potential for good oral bioavailability.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict the likelihood of a compound's oral absorption and permeation. tiu.edu.iqpharmainformatic.com The rule posits that poor absorption or permeation is more probable when a compound violates more than one of the following criteria:

Molecular weight (MW) less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (Log P) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors (HBD). drugbank.com

No more than 10 hydrogen bond acceptors (HBA). drugbank.com

Compounds that are substrates for biological transporters can be exceptions to this rule. nih.gov The analysis of this compound against these parameters indicates strong compliance, suggesting favorable drug-like characteristics. The predicted values for the compound are well within the limits set by Lipinski's criteria. uni.lu

Table 1: Lipinski's Rule of Five Parameters for this compound

Parameter Value for this compound Lipinski's Guideline Compliance
Molecular Weight (MW) 190.24 g/mol uni.lu < 500 Da Yes
Log P (XlogP) 1.0 uni.lu ≤ 5 Yes
Hydrogen Bond Donors (HBD) 2 ≤ 5 Yes
Hydrogen Bond Acceptors (HBA) 3 ≤ 10 Yes

| Violations | 0 | No more than 1 | Yes |

Data sourced from computational predictions. uni.lu

Veber's Rule and Other Pharmacokinetic Predictors

Beyond Lipinski's rule, other computational filters are employed to refine the prediction of oral bioavailability. Veber's Rule, derived from studies on drug candidates in rats, emphasizes molecular flexibility and polar surface area as key determinants. mdpi.com Good oral bioavailability is more likely for compounds that meet the following criteria:

Topological Polar Surface Area (TPSA) of 140 Ų or less. mdpi.com

10 or fewer rotatable bonds (nRotb). mdpi.com

Table 2: Additional Physicochemical Properties for Oral Bioavailability Assessment

Property Value for this compound Guideline for Good Oral Bioavailability Compliance
Topological Polar Surface Area (TPSA) 41.5 Ų ≤ 140 Ų (Veber's Rule) Yes

| Number of Rotatable Bonds (nRotb) | 1 | ≤ 10 (Veber's Rule) | Yes |

Values are computationally predicted.

The comprehensive in silico analysis, combining Lipinski's and Veber's rules, strongly suggests that this compound possesses a promising profile for drug-likeness and oral bioavailability. The compound's low molecular weight, optimal lipophilicity, low polar surface area, and limited number of rotatable bonds and hydrogen bond donors/acceptors collectively indicate a high probability of good membrane permeability and absorption following oral administration. These findings justify its consideration in further stages of drug development. nih.govpharmacophorejournal.com

Pharmacological and Biological Activity Research on 3 4 Methylphenyl Piperazin 2 One and Its Analogs

Neuropharmacological Investigations of Central Nervous System Effects

Derivatives of piperazine (B1678402) are recognized for their diverse pharmacological effects on the central nervous system, including antipsychotic, antidepressant, and anxiolytic properties, primarily through interaction with the monoamine pathway. researchgate.net

Arylpiperazine derivatives are notable for their interaction with key neurotransmitter systems in the brain, particularly dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptors, which are crucial targets for treating neuropsychiatric disorders. nih.gov

Research into novel multi-target ligands for schizophrenia has focused on compounds with affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov One such study identified a compound, D2AAK3, which displays this multi-receptor profile and reduces amphetamine-induced hyperactivity in mice, a model predictive of antipsychotic activity. nih.gov Further optimization of this lead compound led to the synthesis of new indazole and piperazine-based derivatives. nih.gov Functional assays revealed that several of these new compounds act as antagonists at D₂ receptors. nih.gov For instance, at a 1 µM concentration, compounds 1 , 10 , and 11 inhibited the dopamine response by 48.5%, 50.8%, and 21.3%, respectively, indicating their potential to modulate dopaminergic neurotransmission. nih.gov

In other studies, piperazine derivatives have been investigated for their effects on dopamine and serotonin release. The compound MC1 (1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion) was found to increase cortical dopamine levels, though this effect did not appear to be mediated by its affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Conversely, the derivative MM5 (1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on) exhibited characteristics of a 5-HT₁ₐ agonist without affecting dopamine levels. nih.gov

The compound MMPP (1-(4-methoxy-2-methylphenyl)piperazine) has been shown to improve memory acquisition and formation, with its effects being inhibited by antagonists of cholinergic, NMDA, and 5-HT₁ₐ receptors, highlighting the involvement of these systems. nih.gov Similarly, the anxiolytic-like effects of another phenylpiperazine derivative, LQFM005 , and its metabolite are believed to be mediated in part through the activation of 5-HT₁ₐ receptors, with both compounds showing moderate binding affinity (Ki around 5-9 µM). nih.govresearchgate.net

The structural framework of piperazine is a cornerstone in the development of new antidepressant and anxiolytic agents. researchgate.net Numerous derivatives have been synthesized and evaluated in preclinical models, demonstrating promising activity.

For example, the phenylpiperazine derivative LQFM005 and its hydroxylated metabolite, LQFM235 , have demonstrated both anxiolytic-like and antidepressant-like effects in mice. nih.govresearchgate.net In the elevated plus maze (EPM), a test for anxiety, both compounds increased the time spent in the open arms. nih.govresearchgate.net In the forced swimming test (FST), a model for depression, they reduced immobility time. nih.govresearchgate.net The effects of LQFM005 were blocked by the 5-HT₁ₐ antagonist WAY-100635, suggesting the involvement of the serotonergic system. nih.govresearchgate.net

Another derivative, LQFM192 , also showed anxiolytic-like activity in the EPM and antidepressant-like effects in the FST. nih.gov Its anxiolytic action was blocked by pretreatments with WAY-100635, p-chlorophenylalanine (PCPA), and flumazenil, indicating a mechanism involving both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The antidepressant effect was blocked by WAY-100635 and PCPA, pointing to the serotonergic system's role. nih.gov

Similarly, LQFM180 displayed anxiolytic-like activity that was reversed by the serotonergic pathway inhibitor NAN-190 and PCPA. researchgate.net Its antidepressant-like effect was reversed by antagonists for serotonergic, noradrenergic, and dopaminergic pathways, indicating a broad mechanism of action. researchgate.net The anxiolytic effects of two other arylpiperazine derivatives, 4p and 3o , were also confirmed, with evidence suggesting direct involvement of 5-HT₁ₐ receptors. nih.gov

A fused thiopyrano-piperidone-tetrahydrocarboline compound, analog 4 , also exhibited dose-dependent anxiolytic-like activity, which was abolished by antagonists of the GABAₐ and 5-HT₂ₐ receptors, suggesting its effects are mediated through both GABAergic and serotonergic systems. mdpi.com

CompoundActivityKey FindingsMediating System(s)Source
LQFM005Anxiolytic & AntidepressantIncreased open arm time (EPM), decreased immobility (FST).Serotonergic (5-HT₁ₐ) nih.govresearchgate.net
LQFM192Anxiolytic & AntidepressantShowed activity in EPM and FST.Serotonergic, GABAergic nih.gov
LQFM180Anxiolytic & AntidepressantShowed activity in EPM and FST.Serotonergic, Noradrenergic, Dopaminergic researchgate.net
4p & 3oAnxiolyticConfirmed anxiolytic effects.Serotonergic (5-HT₁ₐ) nih.gov
Analog 4AnxiolyticDose-dependent anxiolytic activity.GABAergic, Serotonergic (5-HT₂ₐ) mdpi.com

Arylpiperazine derivatives are a well-established class of compounds with significant potential in the treatment of psychosis, largely due to their ability to modulate dopamine D₂ and serotonin 5-HT₂ₐ receptors. nih.gov A series of N-(4-phenyl- and 4-pyridyl-1-piperazinylethyl)- and N-(4-phenyl-1-piperidinylethyl)-phthalmides were synthesized and demonstrated psychotropic properties comparable to the atypical antipsychotic sulpiride. nih.gov These compounds were effective in suppressing spontaneous motor activity and behaviors induced by dopamine agonists in animal models, suggesting they exert their neuroleptic effects through the inhibition of limbic dopamine receptors. nih.gov Notably, they did not induce catalepsy, a significant side effect associated with conventional antipsychotics. nih.gov

The multi-target approach, aiming for compounds that interact with D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, is a key strategy in developing new antipsychotics with improved efficacy. nih.gov Research has shown that certain novel indazole and piperazine derivatives can act as antagonists at D₂ receptors, which is a hallmark of antipsychotic action. nih.gov

Research has explored the neuroprotective potential of piperazine derivatives and related compounds in various models of neuronal injury.

The compound DY-9760e , a novel calmodulin antagonist with a piperazine moiety, has shown neuroprotective effects in a gerbil model of transient forebrain ischemia. nih.gov Pretreatment with DY-9760e significantly reduced the increase in nitric oxide (NO) levels and the formation of nitrotyrosine, a marker of peroxynitrite-induced damage, in the hippocampal CA1 region following ischemia. nih.gov This inhibition of the NO-peroxynitrite pathway coincided with the rescue of delayed neuronal death, suggesting that its neuroprotective effects are at least partly due to these mechanisms. nih.gov

Piperine (B192125), an alkaloid which contains a piperidine (B6355638) ring, has also demonstrated neuroprotective properties. In a mouse model of Parkinson's disease induced by MPTP, piperine attenuated motor deficits and cognitive impairment. nih.gov It protected dopaminergic neurons in the substantia nigra, reduced microglial activation and the expression of the inflammatory cytokine IL-1β, and decreased oxidative stress. nih.gov Piperine also showed anti-apoptotic effects by balancing Bcl-2/Bax levels. nih.gov In another study, piperine provided neuroprotection against kainic acid-induced excitotoxicity by activating the TrkA/Akt/GSK3β signaling pathway through increased NGF expression. mdpi.com

Similarly, β-caryophyllene (BCP), a cannabinoid receptor 2 (CB2R) agonist, has shown neuroprotective effects in the MPTP mouse model. mdpi.com BCP pretreatment improved motor function, protected dopaminergic neurons, and reduced glia activation and inflammatory cytokine levels. mdpi.com These effects were reversible with a CB2R antagonist, confirming the receptor's involvement. mdpi.com

Anticancer and Antiproliferative Activities

Arylpiperazine derivatives have emerged as a promising scaffold in the development of new anticancer agents due to their diverse biological activities, including cytotoxic effects against various cancer cells. researchgate.net

Numerous studies have demonstrated the in vitro cytotoxicity of piperazine-containing compounds against a range of human cancer cell lines.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), and colon (HCT-116) cancer cell lines. researchgate.net

In another study, piperazin-2-one (B30754) derivatives were synthesized and evaluated for their cytotoxic activities. nih.gov Some of these compounds, particularly those with guanidine, thiourea, and hydrazide substitutions, showed increased cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines compared to normal MRC-5 cells. nih.gov

Quinolinequinones linked to piperazine analogs also displayed potent anticancer activity. nih.gov Several of these compounds inhibited the growth of various cancer cell lines, including those from non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer. nih.gov Specifically, most of these quinolinequinones showed excellent activity against leukemia cell lines. nih.gov

Research on arylpiperazine derivatives has also targeted prostate cancer. A series of these compounds were synthesized and tested against PC-3, LNCaP, and DU145 human prostate cancer cell lines. mdpi.com Compounds 9 and 15 showed strong cytotoxic activities against LNCaP cells, while compound 8 was most potent against DU145 cells. mdpi.com Further in silico studies on arylpiperazine derivatives against PC-3 prostate cancer cells have provided a basis for designing more potent compounds. nih.gov

Additionally, piperazine-based structures, including aminophosphonates, have been evaluated for their cytotoxic activity. nih.gov Two compounds, 4e and 6 , significantly reduced cell viability in liver cancer cell lines (HUH7, AKH12). nih.gov

Compound/Analog SeriesCancer Cell Lines TestedKey FindingsSource
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesLiver (HUH7, HEPG2, etc.), Breast (MCF7, etc.), Colon (HCT-116)Significant cell growth inhibitory activity observed. researchgate.net
Piperazin-2-one derivativesColon (HT-29), Lung (A549)Guanidine, thiourea, and hydrazide substitutions increased cytotoxicity. nih.gov
Quinolinequinones linked to piperazinesLeukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Prostate, BreastPotent growth inhibition, especially against leukemia cell lines. nih.gov
Arylpiperazine derivativesProstate (PC-3, LNCaP, DU145)Compounds 9 and 15 showed strong activity against LNCaP cells. mdpi.com
Piperazine-based aminophosphonates (4e, 6)Liver (HUH7, AKH12)Significant reduction in cell viability. nih.gov

Mechanistic Studies of Cell Death Induction (e.g., Apoptosis, Necrosis)

The induction of programmed cell death, or apoptosis, is a primary mechanism through which piperazine-based compounds exert their anticancer effects. Research has shown that these compounds can trigger apoptosis through multiple cellular pathways.

One key pathway implicated is the intrinsic or mitochondrial pathway. The piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing classic apoptotic signs like DNA fragmentation and nuclear condensation. researchgate.net Mechanistic studies revealed that in cells treated with CB01, there was a significant upregulation of intracellular apoptotic marker proteins, including cleaved caspase-3, cytochrome c, and the pro-apoptotic protein Bax. researchgate.net This indicates that the compound prompts the mitochondria to release cytochrome c, initiating the caspase cascade that culminates in cell death. Specifically, increased activity of caspase-9, the initiator caspase in the intrinsic pathway, and caspase-3, an executioner caspase, were observed, while the activity of caspase-8, the initiator for the extrinsic pathway, was not affected. researchgate.net

Further supporting the role of the mitochondrial pathway, studies on phthalazine (B143731) derivatives bearing a piperazine moiety demonstrated a significant boost in the Bax/Bcl-2 ratio. semanticscholar.org The Bcl-2 family of proteins are critical regulators of apoptosis, with Bax promoting cell death and Bcl-2 inhibiting it. An increased Bax/Bcl-2 ratio favors the release of mitochondrial contents and subsequent apoptosis. semanticscholar.org These particular derivatives were shown to induce both early apoptosis and necrosis in MCF-7 breast cancer cells. semanticscholar.org

In addition to the mitochondrial pathway, some piperazine analogs engage the extrinsic or death receptor-mediated pathway. Novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells by decreasing the levels of cellular FLICE-inhibitory protein (c-FLIP), a key inhibitor of caspase-8 activation. nih.gov This reduction in c-FLIP, coupled with the generation of reactive oxygen species (ROS), leads to the activation of both caspase-8 and the mitochondrial-mediated pathway, demonstrating a two-pronged approach to inducing apoptosis. nih.gov The induction of apoptosis by various piperazine analogs has been confirmed visually through staining assays such as Acridine Orange/Ethidium Bromide (AO/EB), DAPI, and Annexin V-FITC/Propidium Iodide, which detect characteristic changes in the nucleus and cell membrane of apoptotic cells. rsc.org

Table 1: Mechanistic Findings in Cell Death Induction by Piperazine Analogs

Compound Class/Derivative Cell Line(s) Key Mechanistic Findings Pathway(s) Implicated Citations
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) U87 (Glioblastoma), HeLa (Cervix Cancer) Upregulation of cleaved caspase-3, cytochrome c, and Bax; Increased activity of caspase-3 and -9. Intrinsic (Mitochondrial) researchgate.net
Phthalazine-piperazine derivatives MCF-7 (Breast Cancer) Increased Bax/Bcl-2 ratio; Induction of early apoptosis and necrosis. Intrinsic (Mitochondrial) semanticscholar.org
β-elemene piperazine derivatives (e.g., DX1) HL-60, NB4, K562 (Leukemia) Decrease in c-FLIP levels; Generation of ROS; Activation of caspase-8. Extrinsic (Death Receptor) & Intrinsic (Mitochondrial) nih.gov
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) BT-474 (Breast Cancer) Confirmed apoptosis via AO/EB, DAPI, and Annexin V-FITC staining. Apoptosis rsc.org

Cell Cycle Modulation and Arrest Mechanisms

Piperazine derivatives frequently exert their antiproliferative effects by interfering with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. nih.gov This disruption prevents cell division and can lead to apoptosis. The most commonly reported points of cell cycle arrest are the G2/M phase and the G1 phase. nih.govplos.orgnih.gov

A novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide, known as DGG200064, was shown to inhibit the growth of colorectal cancer cells by inducing a dose-dependent arrest at the G2/M checkpoint. nih.gov Similarly, other piperazine-based compounds, such as AK301, and substituted triazole-piperazine conjugates have demonstrated the ability to cause cell accumulation in the G2/M phase in various cancer cell lines, including colon and breast cancer. rsc.orgnih.gov The mechanism behind G2/M arrest often involves the modulation of key regulatory proteins. For instance, the natural product baicalein, which has been studied in ovarian cancer cells, induces G2/M arrest by affecting the ATM/CHK2/CDC25C signaling axis, which controls entry into mitosis. mdpi.com

Conversely, other piperazine-containing molecules, such as piperine, induce cell cycle arrest at the G1 phase in melanoma and colorectal cancer cells. plos.orgnih.gov This G1 arrest is associated with the downregulation of cyclin D1, a key protein for progression through the G1 phase, and the induction of the cyclin-dependent kinase inhibitor p21. plos.org The arrest is often initiated by cellular stress signals, such as DNA damage, which activates checkpoint kinases like Chk1. plos.org

Table 2: Cell Cycle Arrest Induced by Piperazine Analogs

Compound/Analog Class Cell Line(s) Phase of Arrest Associated Molecular Events Citations
DGG200064 HCT116 (Colorectal Cancer) G2/M Dose-dependent accumulation nih.gov
AK301 HT29 (Colon Cancer) G2/M Mitotic arrest nih.gov
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) BT-474 (Breast Cancer) Sub-G1 and G2/M Apoptosis induction rsc.org
Piperine SK MEL 28 (Melanoma), B16 F0 (Melanoma), DLD-1 (Colorectal) G1 Down-regulation of cyclin D1; Induction of p21; Activation of ATR and Chk1. plos.orgnih.gov
Phthalazine-piperazine derivative (4b) MCF-7 (Breast Cancer) G2/M Accumulation of cells in G2/M phase semanticscholar.org

Influence on Cellular Signaling Pathways (e.g., NF-κB Translocation)

The nuclear factor-κB (NF-κB) signaling pathway is a critical mediator of cell survival, inflammation, and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, it represents a key target for anticancer drug development. Certain piperazine analogs and related compounds have been shown to potently suppress the NF-κB pathway.

The mechanism of inhibition often involves preventing the nuclear translocation of the NF-κB p65 subunit. nih.gov Under normal resting conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving a stimulus, such as from the inflammatory cytokine TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. nih.govnih.gov This frees NF-κB to move into the nucleus and activate gene transcription.

Studies on EF24, a synthetic analog of curcumin, demonstrated that it potently suppresses the NF-κB signaling pathway through direct action on IKK. nih.gov By inhibiting IKK, the compound prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB. nih.gov Similarly, a novel N-aryl substituted piperamide, D4, was developed as an NF-κB translocation inhibitor. It functions by both inhibiting the activity of IKK-α/β and by protecting the LYS310 residue of the p65 subunit from acetylation, a key step in its activation. nih.gov In colorectal cancer cells, the phytochemical piperine has also been shown to inhibit the PI3K/Akt pathway, another crucial signaling cascade that often cross-talks with NF-κB and promotes cell survival. nih.gov

Interaction with Tubulin and Microtubule Dynamics as an Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. nih.gov Their critical role in mitosis makes them a well-established and highly successful target for anticancer drugs. Several classes of piperazine-based compounds have been identified as potent microtubule-targeting agents. nih.govmdpi.com

These compounds typically function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. rsc.orgnih.gov For example, the piperazine derivative AK301 was found to slow tubulin polymerization in both in vitro and in vivo assays. nih.gov This disruption of microtubule dynamics in colon cancer cells led to the formation of multiple microtubule organizing centers and mitotic arrest. nih.gov

Molecular docking studies have provided insight into the specific binding interactions. Several potent piperazine-based inhibitors, including AK301 and a series of triazole-piperazine conjugates, are predicted to bind to the colchicine-binding site on β-tubulin. rsc.orgnih.govnih.gov The colchicine (B1669291) site is a key pocket at the interface between α- and β-tubulin, and compounds that bind here prevent the curved tubulin dimer from incorporating into a straight microtubule polymer, thus acting as powerful polymerization inhibitors. nih.gov The binding of these piperazine derivatives to this site effectively disrupts the microtubule network, halts cell cycle progression in the G2/M phase, and ultimately induces apoptosis, highlighting their therapeutic potential as anticancer agents. rsc.orgnih.gov

Antimicrobial and Antiviral Efficacy Studies

Antibacterial Activity against Pathogenic Strains

The piperazine scaffold is a key feature in a variety of molecules demonstrating significant antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains. ijcmas.comnih.gov

A study evaluating thirty novel piperazine derivatives found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. ijcmas.com One compound in particular, RL-308, proved to be highly effective. Its antibacterial efficacy was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). RL-308 displayed a potent MIC of 2 µg/mL against Shigella flexineri and 4 µg/mL against Staphylococcus aureus. ijcmas.com

Other research has focused on hybrid molecules. A novel pleuromutilin (B8085454) derivative incorporating a piperazine moiety, NPDM, showed excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), also demonstrated notable efficacy against Staphylococcus strains, including MRSA. nih.gov Mechanistic studies suggest PNT is taken up by the bacterial cells and exerts its effect, at least in part, by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. PNT exhibited bactericidal activity, with an MBC of 5.0 µg/mL against S. aureus and 10 µg/mL against MRSA. nih.gov

Table 3: Antibacterial Activity of Selected Piperazine Derivatives

Compound/Derivative Target Pathogen(s) MIC (µg/mL) MBC (µg/mL) Citation(s)
RL-308 Shigella flexineri 2 4 ijcmas.com
RL-308 Staphylococcus aureus 4 8 ijcmas.com
RL-308 MRSA 16 32 ijcmas.com
PNT Staphylococcus aureus Not specified 5.0 nih.gov
PNT MRSA Not specified 10 nih.gov
PNT Staphylococcus epidermidis Not specified 1.25 nih.gov

Antifungal Potential

In addition to antibacterial properties, various piperazine derivatives have been investigated for their potential as antifungal agents. The 1,3,4-thiadiazole (B1197879) nucleus, known for its broad biological activities, has been combined with piperazine to create hybrid molecules with antifungal capabilities. nih.govsemanticscholar.org

A series of new N-phenylpiperazine derivatives were synthesized and evaluated for their activity against various pathogens, including the fungi Bipolaris sorokiniana and Fusarium avenaceum. researchgate.net The study found that while most compounds showed moderate effects, some demonstrated notable antifungal activity. Specifically, 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride was the most active against F. avenaceum, with a MIC of 14.2 µM. researchgate.net The research highlighted how modifications to the chemical structure influence the antifungal potency of these piperazine-based compounds.

Table 4: Antifungal Activity of N-Phenylpiperazine Derivatives

Compound Fungal Strain MIC (µM) Citation
1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride Bipolaris sorokiniana 30.8 researchgate.net
1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride Fusarium avenaceum 14.2 researchgate.net

Anti-HIV Activity and HIV-1 Capsid Modulation

The human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein is a critical component of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.gov The capsid, a conical structure composed of approximately 1,500 CA protein monomers, encapsulates the viral genome and essential enzymes. nih.govmdpi.com Its functions are multifaceted, participating in reverse transcription, nuclear import, and the assembly and maturation of new virions. nih.gov The CA protein itself is comprised of an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker. nih.gov The stability of the capsid is crucial; both premature disassembly (uncoating) and hyper-stabilization can disrupt the infection process. fsu.edu Small molecules that modulate the stability of the CA core are therefore of significant interest as potential anti-HIV agents. fsu.edunih.gov

Research has led to the discovery of piperazinone-containing compounds as potent HIV-1 capsid modulators. nih.govmdpi.com One such class of molecules, bearing a 2-piperazinone scaffold, has been designed and synthesized to interact with the HIV-1 capsid. nih.gov These compounds are peptidomimetics, molecules that mimic the structure of peptides.

A notable example is the compound PF-3450074 (PF-74), which has served as a scaffold for the development of new capsid inhibitors. nih.govfsu.edu PF-74 is known to bind to a pocket at the interface of the NTD and CTD of adjacent CA monomers within the hexameric capsid structure. nih.govnih.gov However, PF-74 itself has limitations, including poor metabolic stability. fsu.edu

To improve upon PF-74, researchers have synthesized derivatives with modifications to the core structure. In one study, piperazinone phenylalanine derivatives with terminal indole (B1671886) or benzene (B151609) rings were developed. mdpi.com These compounds were evaluated for their antiviral activity against HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells. mdpi.com

The anti-HIV activity of these compounds is often assessed by their EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Interactive Table: Anti-HIV Activity of Piperazinone Phenylalanine Derivatives mdpi.com

CompoundR1R3Anti-HIV-1 (IIIB) EC50 (µM)Anti-HIV-2 (ROD) EC50 (µM)CC50 (µM)
7aHH>107.567.74 ± 0.79107.56 ± 3.26
7bHF10.42 ± 3.3716.95 ± 3.58104.21 ± 3.37
7cHCl16.37 ± 3.44>16.3716.37 ± 3.44
7dHCH312.41 ± 3.224.89 ± 1.39112.41 ± 3.22
7fHOCH3>90.064.52 ± 0.8790.06 ± 15.72
F2-7aFH>76.8519.66 ± 6.5976.85 ± 19.98
F2-7bFF>15.94>15.9415.94 ± 3.83
F2-7fFOCH3>16.365.07 ± 0.6316.36 ± 3.38
PF74--0.88 ± 0.114.16 ± 2.0219.86 ± 1.13

The data indicates that certain substitutions on the phenyl ring influence the antiviral activity. For instance, compounds 7d and 7f demonstrated notable anti-HIV-2 activity, comparable to PF74. mdpi.com The introduction of fluorine at the R1 position generally decreased anti-HIV-2 activity. mdpi.com

Antitubercular Activity against Mycobacterial Strains

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and effective antitubercular agents. nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the urgency of this need. nih.gov

Piperazine derivatives have emerged as a class of compounds with promising antitubercular activity. High-throughput screening of large compound libraries against M. tuberculosis H37Rv has identified various scaffolds, including those containing the piperazine moiety, as potential starting points for drug discovery. nih.gov

Structure-activity relationship (SAR) studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been conducted to optimize their antimycobacterial effects. nih.gov In one such study, modifications to the piperazine ring and the isoquinoline (B145761) core were investigated. nih.gov The results indicated that the piperazine and isoquinoline rings are crucial for on-target, whole-cell activity. nih.gov For example, replacing the piperazine ring with a more flexible ethylenediamine (B42938) spacer led to a loss of whole-cell activity. nih.gov Similarly, introducing a methyl group at the 3-position of the piperazine ring significantly diminished both biochemical and whole-cell activities. nih.gov

The antimycobacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Interactive Table: Antitubercular Activity of 1-(5-isoquinolinesulfonyl)piperazine Analogues nih.gov

CompoundModificationMIC90 (µM)IC50 (µM)
1Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone--
2Ethylenediamine spacer instead of piperazine--
3Methyl group at position-3 of piperazine100>100
13Methyl group at position-2 of cyclohexyl ring31.20.084

These findings highlight the importance of the rigid piperazine scaffold for antitubercular activity in this class of compounds. The research suggests that while enzymatic inhibition is important, whole-cell activity is also dependent on factors like cell permeability, which can be affected by structural modifications. nih.gov

Enzyme Inhibition Studies of Therapeutic Relevance

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in the pyrimidine (B1678525) salvage pathway. nih.gov It is also known as platelet-derived endothelial cell growth factor (PD-ECGF). rjraap.com TP is overexpressed in a variety of solid tumors, including breast, colorectal, and lung cancers, and its levels are associated with tumor angiogenesis, invasion, and metastasis. nih.govrjraap.com This makes TP a compelling target for the development of novel anticancer agents. rjraap.com

A number of heterocyclic compounds have been investigated as TP inhibitors. rjraap.com Among these, derivatives of 1,3,4-oxadiazole (B1194373) have shown promise. rjraap.comnih.gov In the search for new TP inhibitors, various synthetic compounds are evaluated for their ability to inhibit the enzymatic activity of TP, often using spectrophotometric assays. nih.gov The potency of these inhibitors is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For comparison, 7-Deazaxanthine is a known purine (B94841) analog that acts as a TP inhibitor. nih.gov

Interactive Table: Thymidine Phosphorylase Inhibitory Activity of Quinoxaline Derivatives nih.gov

CompoundR GroupIC50 (µM)
144-Fluorophenyl3.50 ± 0.20
152,4-Dichlorophenyl4.10 ± 0.10
163-Nitrophenyl4.60 ± 0.50
254-Bromophenyl5.30 ± 0.80
7-DeazaxanthineStandard38.68 ± 1.12

Kinetic studies can further elucidate the mechanism of inhibition, revealing whether the inhibitor competes with the substrate for the active site (competitive inhibition), binds to an allosteric site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). nih.gov Molecular docking studies are also employed to predict the binding modes of these inhibitors within the active or allosteric sites of the TP enzyme. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Antidiabetic Applications

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis. nih.gov It inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.govsrce.hr By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon (B607659) levels, thereby lowering blood glucose. srce.hrnih.gov This makes DPP-4 inhibitors, also known as gliptins, an important class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. nih.govpensoft.net

Piperazine-containing compounds have been extensively investigated as DPP-4 inhibitors. srce.hrresearchgate.net The core structure of many DPP-4 inhibitors incorporates a piperazine ring. For instance, sitagliptin, a widely used DPP-4 inhibitor, is a triazolopiperazine derivative. srce.hr

Research in this area focuses on synthesizing novel piperazine derivatives and evaluating their in vitro DPP-4 inhibitory activity. Structure-activity relationship (SAR) studies are crucial for optimizing the potency of these compounds. For example, studies on piperazine sulfonamide derivatives have shown that electron-withdrawing groups, such as chlorine, on the phenyl ring can enhance the inhibitory activity compared to electron-donating groups like methyl. srce.hr

Interactive Table: In Vitro DPP-IV Inhibitory Activity of Piperazine Sulfonamide Derivatives srce.hr

CompoundSubstitution% Inhibition at 100 µmol/L
1ao-Cl22.6
1bm-Cl18.2
1cp-Cl20.4
1do-CH316.5
1em-CH311.2
1fp-CH314.8

In vivo studies in animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats or db/db mice, are also conducted to assess the antihyperglycemic efficacy of promising compounds. pensoft.netresearchgate.net These studies can also provide insights into the effects of the compounds on insulin resistance and dyslipidemia. researchgate.net

α-Glucosidase, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE) Inhibition

α-Glucosidase Inhibition:

α-Glucosidase is an intestinal enzyme essential for the digestion of carbohydrates. nih.govresearchgate.net Inhibition of this enzyme delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. nih.gov This makes α-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. nih.gov Piperazine derivatives have been identified as potent inhibitors of α-glucosidase. nih.govresearchgate.net For example, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have shown potent, noncompetitive inhibition of α-glucosidase, binding to an allosteric site near the enzyme's active site. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov In the context of Alzheimer's disease, the inhibition of these cholinesterases is a major therapeutic strategy to enhance cholinergic neurotransmission and alleviate cognitive symptoms. nih.govnih.gov Dual inhibition of both AChE and BChE is considered a promising approach. nih.gov

Piperazine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov For instance, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have shown good inhibitory activity against AChE. nih.gov The potency of these inhibitors is often compared to standard drugs like neostigmine. nih.gov

Interactive Table: Cholinesterase Inhibitory Activity

Compound ClassTarget EnzymeKey Findings
4-(dimethylaminoalkyl)piperazine-1-carbodithioatesα-GlucosidasePotent, noncompetitive inhibition. nih.gov
1-[bis(4-fluorophenyl)-methyl]piperazine derivativesAcetylcholinesterase (AChE)Good inhibitory activity compared to neostigmine. nih.gov
Pyridyl–pyridazine moiety-based compoundsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Some compounds showed more effective dual inhibition than donepezil. mdpi.com

Other Biological Activities and Emerging Therapeutic Applications

The versatile piperazine scaffold is a constituent of numerous compounds with a wide array of biological activities, extending beyond the previously discussed areas. wisdomlib.org The structural flexibility of the piperazine ring allows for modifications that can lead to compounds with diverse pharmacological profiles. wisdomlib.org

Antifungal and Antibacterial Activity: Certain 3-(4-arylpiperazin-1-yl)cinnoline derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. nih.gov These studies contribute to the search for new antimicrobial agents to combat infectious diseases.

Antitumor Activity: The antitumor potential of piperazine derivatives is an active area of research. nih.govmdpi.com For instance, the antitumor activity of 3-(4-arylpiperazin-1-yl)cinnolines has been assessed through cell viability assays against cancer cell lines such as MCF-7 (breast cancer). mdpi.com

Anti-inflammatory Properties: Piperazine derivatives have also been investigated for their anti-inflammatory effects. wisdomlib.org

Anticonvulsant Properties: The potential of piperazine-containing compounds as anticonvulsant agents for the treatment of epilepsy is being explored. wisdomlib.org

The broad spectrum of biological activities associated with piperazine derivatives underscores their importance in medicinal chemistry and drug discovery. wisdomlib.org Ongoing research continues to uncover new therapeutic applications for this valuable heterocyclic scaffold.

Anti-inflammatory Potential

Research into various piperazine analogs has demonstrated significant anti-inflammatory properties. For instance, studies on piperazinylthienylpyridazine derivatives and methyl salicylate (B1505791) derivatives incorporating a piperazine moiety have shown notable anti-inflammatory effects in preclinical models. mdpi.comnih.govnih.gov These compounds are often investigated for their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines. However, specific studies detailing the anti-inflammatory potential of 3-(4-Methylphenyl)piperazin-2-one or its direct analogs, as indicated by citation epa.gov, could not be retrieved.

Cardioprotective Effects

The exploration of cardioprotective effects within the piperazine class of compounds is an area of growing interest. Some piperazine derivatives have been investigated for their potential to mitigate cardiovascular damage, for example, as radiation countermeasures, although this is a distinct application from general cardioprotection. nih.gov The specific research concerning the cardioprotective effects of this compound, referenced by citation epa.gov, is not present in the available literature.

Anthelmintic Actions

The piperazine core is a well-established scaffold in the development of anthelmintic agents, with piperazine citrate (B86180) being a known medication. Numerous studies have explored the efficacy of various piperazine derivatives against a range of helminths. researchgate.netnih.govthieme-connect.comresearchgate.net The mechanism of action often involves modulation of neurotransmitter systems in the parasites, leading to paralysis and expulsion. Despite the extensive research in this area for the broader piperazine family, specific data on the anthelmintic actions of this compound and its analogs, as would be detailed in citation nih.gov, are not publicly available.

Antidiabetic Activity Beyond Enzyme Inhibition

The quest for novel antidiabetic agents has led to the investigation of piperazine derivatives for their potential to regulate blood glucose levels. Research has shown that certain piperazine compounds can act as dipeptidyl peptidase-4 (DPP-4) inhibitors or α-glucosidase inhibitors, both of which are established therapeutic strategies for managing type 2 diabetes. scilit.comnih.gov However, information regarding the antidiabetic activity of this compound that extends beyond enzyme inhibition, as suggested by citation researchgate.net, could not be located in the surveyed scientific databases.

Potential as Corrosion Inhibitors

A notable area of application for piperazine and its derivatives is in the field of materials science as corrosion inhibitors. Studies have demonstrated that these compounds can effectively protect various metals, such as mild steel, from corrosion in acidic and other corrosive environments. humanjournals.comneuroquantology.comresearchgate.net The mechanism of inhibition is typically attributed to the adsorption of the piperazine molecules onto the metal surface, forming a protective barrier. While this application is well-documented for the general class of piperazines, specific research findings and data tables concerning the potential of this compound and its analogs as corrosion inhibitors, as would be found in citation mdpi.com, are not available in the public domain.

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Identification and Characterization of Cellular and Subcellular Targets

The primary cellular target of 3-(4-Methylphenyl)piperazin-2-one has been conclusively identified as the alpha 2-adrenergic receptor (α2-adrenoceptor). This compound acts as a potent and selective antagonist at these receptors. The α2-adrenoceptors are G protein-coupled receptors (GPCRs) located on the plasma membrane of various cells. wikipedia.org

In the nervous system, these receptors are found on presynaptic nerve terminals, where they function as autoreceptors to inhibit the further release of norepinephrine (B1679862) in a negative feedback loop. wikipedia.orgyoutube.com They are also located postsynaptically on various cells, including vascular smooth muscle cells, where they mediate contraction. wikipedia.org Studies utilizing the tritiated form of the compound, [³H]L-657,743, have demonstrated specific, high-affinity binding to α2-adrenoceptors in brain tissue, particularly the cerebrocortex, confirming this as its key site of action. wikipedia.org

Elucidation of Molecular Pathways and Signaling Cascades Perturbations

As an antagonist of α2-adrenoceptors, this compound directly perturbs the signaling cascade associated with this receptor. Alpha-2 adrenoceptors are canonically coupled to the inhibitory G-protein, Gi. wikipedia.orgyoutube.comyoutube.com Activation of the α2-adrenoceptor by endogenous agonists like norepinephrine or epinephrine (B1671497) initiates a cascade where the Gi protein inhibits the enzyme adenylyl cyclase. reactome.orgnih.gov This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). reactome.orgnih.gov

By acting as an antagonist, this compound binds to the receptor but does not activate it, thereby blocking the binding of endogenous agonists and preventing the Gi-mediated inhibition of adenylyl cyclase. wikipedia.org This action effectively disrupts the entire downstream signaling pathway that would normally follow α2-receptor activation. Consequently, the compound prevents the physiological responses mediated by this pathway, such as the inhibition of neurotransmitter release and the regulation of insulin (B600854) secretion. reactome.orgyoutube.com The interaction is consistent with G-protein coupled mechanisms, as demonstrated by shifts in agonist competition curves in the presence of GTP, which indicates a reliance on the G-protein cycle. wikipedia.org

Receptor Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of this compound have been characterized through radioligand binding assays using its tritiated form, [³H]L-657,743. These studies have established it as a high-affinity and highly selective antagonist for α2-adrenoceptors.

In experiments using rat cerebrocortical tissue, binding of [³H]L-657,743 was saturable and resolved into two distinct high-affinity sites. wikipedia.org The binding characteristics were consistent with the properties of α2-adrenoceptors, as determined by competition studies with various compounds of known receptor selectivity. wikipedia.org Similar high-affinity binding to sites characteristic of α2-adrenoceptors was also observed in human cerebrocortical tissue. wikipedia.org

Binding Affinity of [³H]L-657,743 in Rat Cerebrocortex
Binding Site ComponentDissociation Constant (Kd)Density (Bmax)Reference
High-Affinity Site 186 pM82 fmol/mg protein wikipedia.org
High-Affinity Site 2830 pM660 fmol/mg protein wikipedia.org

Enzymatic Kinetics and Elucidation of Inhibition Mechanisms

Based on a review of available scientific literature, there is no evidence to suggest that this compound functions as an enzyme inhibitor. Studies have focused on its activity as a receptor antagonist, and data regarding its kinetic effects (such as Ki or IC₅₀ values) on specific enzymes are not present in the reviewed literature.

Influence on Cellular Homeostasis and Organelle Function (e.g., Mitochondrial Membrane Potential, Ca²⁺ Homeostasis)

The direct influence of this compound on specific markers of cellular homeostasis, such as mitochondrial membrane potential, has not been reported in the scientific literature.

However, its effects on calcium (Ca²⁺) homeostasis can be inferred from its primary mechanism of action. The stimulation of postsynaptic α2-adrenergic receptors in vascular smooth muscle is known to trigger contraction, a process that involves a significant increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) and subsequent phosphorylation of myosin light chains. nih.gov As a potent antagonist of these receptors, this compound would be expected to block this agonist-induced increase in intracellular Ca²⁺, thereby preventing the downstream contractile response. Direct experimental verification of this specific compound's effect on Ca²⁺ levels has not been detailed.

Redox Modulation and Reactive Oxygen Species Production

There is currently no scientific literature available that has investigated the effects of this compound on cellular redox states or the production of reactive oxygen species (ROS).

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Piperazinone Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of piperazinone derivatives can be significantly modulated by altering the substituents on the piperazinone ring and any associated aromatic moieties. researchgate.netijrrjournal.com SAR studies aim to identify which structural modifications lead to enhanced therapeutic effects and reduced off-target activities. researchgate.net

Substitutions on the piperazine (B1678402) ring, including at the nitrogen atoms, can influence the molecule's interaction with biological targets. researchgate.netnih.gov For instance, the introduction of different alkyl, aryl, or heterocyclic groups can alter the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile. researchgate.net In the context of anticancer drug discovery, investigations into piperazine-substituted pyranopyridines revealed that these compounds can exhibit selective activity against hepatitis B virus by preventing virion particle formation. researchgate.net

Furthermore, the nature and position of substituents on an aryl ring attached to the piperazinone core play a critical role in determining biological activity. In a series of coumarin-piperazine derivatives, it was observed that chlorine substitution on the phenyl ring at the piperazine moiety was beneficial for inhibitory effects. nih.gov Conversely, replacing the chlorine with a trifluoromethyl group or a hydrogen atom, or changing an ethyl substituent at the N-4 piperazine position to a methyl group, led to decreased biological activity. nih.gov Similarly, studies on vindoline-piperazine conjugates as anticancer agents showed that derivatives containing N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl piperazine were significantly more effective than those with N-methyl, N-(4-fluorobenzyl), or N-(2-furoyl) groups. mdpi.com

The size and shape of substituents are also important factors. Bulky groups may hinder binding to a receptor's active site, whereas smaller substituents might promote favorable interactions. researchgate.net For example, in a study of celastrol (B190767) derivatives, the activity was found to decrease as the substituents on the piperazine ring became larger. nih.gov

The following table summarizes the influence of various substituents on the biological activity of different piperazinone-based scaffolds.

Scaffold Substituent Variation Effect on Biological Activity Reference
Coumarin-piperazineChlorine on phenyl ringBeneficial for inhibitory effect nih.gov
Coumarin-piperazineTrifluoromethyl or hydrogen for chlorineReduced biological activity nih.gov
Coumarin-piperazineMethyl for ethyl at N-4 piperazineReduced biological activity nih.gov
Vindoline-piperazineN-(4-trifluoromethylphenyl)Significantly more efficacious mdpi.com
Vindoline-piperazineN-[4-(trifluoromethyl)benzyl]Significantly more efficacious mdpi.com
Vindoline-piperazineN-bis(4-fluorophenyl)methyl piperazineSignificantly more efficacious mdpi.com
Celastrol-piperazineLarger substituents on piperazine ringDecreased activity nih.gov

Stereochemical Aspects of Activity and Enantiomeric Purity Impact

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of piperazinone derivatives. researchgate.net Different enantiomers (non-superimposable mirror images) of a chiral piperazinone can exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent or having a different mode of action than the other. researchgate.net

For instance, in a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently demonstrated stronger analgesic activity than their R-(-) counterparts. nih.gov The most potent compound in this series, an S-(+) enantiomer, was found to be 105 times more potent than morphine. nih.gov Interestingly, the R-(-) enantiomers of some derivatives in this series exhibited narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This highlights how stereochemistry can lead to not just quantitative differences in potency but also qualitative differences in pharmacological action.

The enantiomeric purity of a piperazinone-based drug is therefore of utmost importance. The presence of an undesired enantiomer can lead to reduced efficacy, increased side effects, or even opposing biological effects. The synthesis of enantiomerically pure compounds is often a key objective in the development of piperazinone derivatives. A general method for producing a variety of piperazinone derivatives involves a two-step synthetic procedure that can result in a diastereomeric mixture, which underscores the need for careful stereochemical control during synthesis. chegg.com

Rational Design Principles for the Optimization of Piperazinone Derivatives

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the biological target and the SAR of a lead compound. researchgate.netnih.gov For piperazinone derivatives, this approach aims to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

A key principle in the rational design of piperazinone derivatives is the strategic introduction of specific functional groups to enhance interactions with the target protein. For example, the nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and modifications to these positions can modulate binding affinity. nih.gov The introduction of a planar polyaromatic system, such as a 1,2-benzothiazine scaffold, has been used to create topoisomerase II inhibitors, drawing inspiration from existing drugs. nih.gov

Computational methods, such as molecular docking, play a significant role in the rational design process. These techniques can predict how a designed molecule will bind to its target, providing insights that can guide the synthesis of new derivatives. nih.gov For instance, molecular docking studies of phenylpiperazine derivatives of 1,2-benzothiazine suggested their ability to bind to topoisomerase and DNA. nih.gov

The optimization process often involves creating a library of analogs with systematic variations in their structure. For example, a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives with varying substituents on the piperazine ring were synthesized to identify potent inhibitors of inflammatory caspases. researchgate.net This systematic approach allows for a comprehensive exploration of the SAR and the identification of key structural features for optimal activity.

Ligand Efficiency and Lipophilic Efficiency Analysis in Drug Design

In modern drug design, metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are valuable tools for evaluating and prioritizing lead compounds. nih.gov These parameters help in the selection of molecules that are more likely to have favorable drug-like properties.

Ligand Efficiency (LE) is a measure of the binding energy of a ligand per non-hydrogen atom. wikipedia.org It is calculated as:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org A higher LE value indicates that a molecule is more efficient at binding to its target relative to its size. In a study of benzophenone-type inhibitors, smaller ligands were found to have higher ligand efficiency values than larger dimeric structures. nih.gov

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). wikipedia.org It is calculated as:

LipE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. wikipedia.org A higher LipE value is generally desirable, as it suggests that the compound achieves high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.govwikipedia.org For P-glycoprotein inhibitors, while lipophilicity is important for activity, the investigated benzophenone (B1666685) derivatives showed LipE values below the threshold for promising drug candidates. nih.gov

The analysis of LE and LipE can guide the optimization of piperazinone derivatives by focusing efforts on compounds that exhibit a good balance between potency, size, and lipophilicity.

The following interactive table provides a hypothetical example of how LE and LipE might be calculated for a series of piperazinone derivatives.

Compound pIC₅₀ logP Heavy Atom Count (N) ΔG (kcal/mol) Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
Compound A 7.52.820-10.230.514.7
Compound B 8.23.122-11.180.515.1
Compound C 6.93.525-9.410.383.4
Compound D 8.52.521-11.590.556.0

Note: ΔG is calculated using the formula ΔG = RTln(IC₅₀), where R is the gas constant and T is the temperature in Kelvin. For simplicity, a direct conversion from pIC₅₀ is often used in comparative analyses.

Toxicological Profiles and Safety Assessment in Academic Research Contexts

In Vitro and In Vivo Cytotoxicity Investigations for Research Purposes

No specific studies investigating the in vitro or in vivo cytotoxic effects of 3-(4-Methylphenyl)piperazin-2-one on any cell lines or animal models were identified.

Mutagenicity and Genotoxicity Assessments (e.g., Ames Test, Chromosomal Aberration Assay)

No data from mutagenicity assays, such as the Ames test, or genotoxicity assessments, like the chromosomal aberration assay, are available for this compound.

Organ-Specific Toxicity Research (e.g., Cardiotoxicity, Hepatotoxicity)

There are no published research findings on the potential organ-specific toxicity of this compound, including investigations into cardiotoxicity or hepatotoxicity.

Predictive Toxicology through Computational Models

No studies employing computational models to predict the toxicological properties of this compound were found in the available literature. While predictive models exist for other chemical classes, specific application to this compound has not been documented.

Future Directions and Identification of Research Gaps for 3 4 Methylphenyl Piperazin 2 One Research

Development of Highly Selective and Potent Analogs with Improved Efficacy

Future research should systematically explore structure-activity relationships (SAR) to understand how different substituents on both the phenyl ring and the piperazinone core influence biological activity. For instance, studies on other piperazinone-containing compounds, such as thieno[3,2-d]pyrimidine (B1254671) derivatives developed as PI3Kδ inhibitors, have shown that the piperazinone moiety can confer greater potency and selectivity compared to its piperazine (B1678402) counterparts. nih.gov This suggests that the lactam function of the piperazinone ring is a critical element for molecular interactions.

Key research activities should include:

Systematic Substitution: Introducing a variety of functional groups at different positions on the 4-methylphenyl ring to probe electronic and steric effects.

Modification of the Piperazinone Core: Investigating substitutions on the nitrogen atoms of the piperazinone ring to modulate physicochemical properties like solubility and bioavailability, which are crucial for pharmacokinetic profiles. nih.gov

Stereochemical Analysis: Synthesizing and evaluating individual stereoisomers of 3-(4-methylphenyl)piperazin-2-one and its analogs, as chirality can dramatically impact target binding and efficacy.

A study focused on designing novel CDK2 type II inhibitors utilized a hybridization strategy, linking privileged structures like benzofuran (B130515) and piperazine to create potent and selective compounds. nih.gov A similar strategy could be employed by coupling the this compound scaffold with other pharmacophores to generate hybrid molecules with novel mechanisms of action or improved target engagement. nih.gov

Exploration of Novel Therapeutic Areas and Neglected Diseases

The piperazine scaffold is a well-established pharmacophore found in drugs with a vast range of therapeutic applications, including anticancer, antidepressant, antiviral, and antimalarial agents. researchgate.nettubitak.gov.trresearchgate.net This versatility strongly suggests that this compound and its future analogs could have applications beyond their initial screening hits.

Current research gaps include a narrow understanding of the full therapeutic potential of this specific piperazinone derivative. Future investigations should broaden the scope of biological screening to include a diverse panel of assays targeting various diseases.

Potential areas for exploration include:

Oncology: Piperazine derivatives have been successfully developed as anticancer agents. tubitak.gov.tr Research has shown that piperazine-based compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Analogs of this compound should be evaluated against a wide range of cancer cell lines.

Neurodegenerative and Psychiatric Disorders: The piperazine moiety is a cornerstone of many central nervous system (CNS) active drugs. wisdomlib.org The structural characteristics of this compound warrant its investigation for activity against targets implicated in diseases like Alzheimer's, Parkinson's, and depression.

Infectious Diseases: There is an urgent need for new antimicrobial and antiviral agents. Piperazine derivatives have shown promise in these areas. researchgate.netresearchgate.net Screening for activity against multi-drug resistant bacteria, fungi, and viruses could uncover novel therapeutic leads.

Neglected Tropical Diseases: These diseases affect billions of people, yet drug discovery efforts are often underfunded. Screening programs that include assays for diseases like malaria and leishmaniasis could identify new uses for this chemical scaffold.

Potential Therapeutic AreaRationale for Exploration
Oncology Piperazine scaffolds are present in numerous approved anticancer drugs and have been shown to induce apoptosis and cell cycle arrest. tubitak.gov.trnih.gov
CNS Disorders The piperazine ring is a common feature in drugs targeting central nervous system receptors. wisdomlib.org
Infectious Diseases Piperazine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. researchgate.netresearchgate.net
Inflammatory Diseases Certain piperazine compounds have shown anti-inflammatory properties. researchgate.net

Advanced Drug Delivery Systems Incorporating Piperazinone Scaffolds

The therapeutic success of a potent molecule can be limited by poor pharmacokinetic properties, such as low solubility or inability to reach the target tissue. Advanced drug delivery systems offer a strategy to overcome these limitations. Future research should explore the incorporation of this compound and its potent analogs into various drug delivery platforms.

Nanoparticle-based systems have been widely used to protect drug cargo from degradation and to facilitate targeted delivery. acs.org Recent research has demonstrated the successful use of "humanized" ferritin nanocages decorated with cationic piperazine-based compounds to deliver siRNA to cancer cells. unisi.itnih.gov This approach leverages the transferrin receptor (TfR1), which is often overexpressed on cancer cells, to achieve targeted delivery. unisi.itnih.gov Similar protein-based nanocages could be investigated for the targeted delivery of piperazinone-based small molecules.

Other potential delivery systems include:

Liposomes: These are artificially structured vesicles composed of a phospholipid bilayer that can encapsulate drugs, potentially improving their stability and release profiles. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to encapsulate drugs, offering controlled release and improved bioavailability. researchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers are well-suited for improving the oral bioavailability of poorly water-soluble drugs.

The development of such delivery systems could significantly enhance the therapeutic index of promising piperazinone analogs, increasing their efficacy while minimizing systemic toxicity.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

A significant gap in the current understanding of many novel compounds, including likely this compound, is a detailed knowledge of their mechanism of action (MoA). High-throughput "omics" technologies provide powerful tools to elucidate the complex biological pathways modulated by a drug candidate. mdpi.com The integration of these technologies is crucial for moving beyond phenotypic screening to a deeper mechanistic understanding. nih.gov

Future research should employ a multi-omics approach to study the effects of this compound and its analogs on biological systems:

Proteomics: Mass spectrometry-based proteomics can identify the protein targets of a compound and characterize changes in protein expression and post-translational modifications following treatment. mdpi.com This can provide a direct view of the functional state of a cell. mdpi.com

Transcriptomics (RNA-Seq): This technology analyzes the complete set of RNA transcripts in a cell, revealing how a compound alters gene expression profiles and providing insights into the upstream signaling pathways affected.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover downstream effects of a compound on cellular metabolism and identify biomarkers of drug response.

Genomics: While less common for MoA studies of small molecules, genomic approaches can help identify genetic factors that confer sensitivity or resistance to a particular compound. nih.gov

By integrating data from these different omics levels, researchers can construct a comprehensive picture of a drug's MoA, identify novel biomarkers for patient selection, and anticipate potential mechanisms of resistance. mdpi.com This approach transforms drug discovery from a linear process to a systems-level investigation, enabling more informed decisions about which compounds to advance. nih.gov

Omics TechnologyApplication in Piperazinone Research
Proteomics Identify direct protein binding partners and downstream effects on cellular protein expression and signaling pathways. mdpi.com
Transcriptomics Analyze changes in gene expression to understand the cellular response to the compound and affected pathways.
Metabolomics Characterize alterations in metabolic pathways and identify metabolic biomarkers of drug efficacy or toxicity.
Genomics Identify genetic mutations or variations that influence sensitivity or resistance to the compound. nih.gov

Collaborative Research Initiatives and Translational Perspectives from Bench to Clinic

Translating a promising compound from a laboratory discovery ("bench") to a clinically approved therapeutic ("clinic") is a long, complex, and expensive process that requires a wide range of expertise. A critical future direction for the development of this compound and its analogs is the establishment of collaborative research initiatives.

These collaborations should bridge the gap between academia, which often excels in early-stage discovery and mechanistic studies, and the pharmaceutical industry, which possesses the resources and experience in preclinical and clinical development, regulatory affairs, and large-scale manufacturing. granulesindia.com

Key aspects of a translational perspective include:

Early-Stage Collaboration: Forming partnerships early in the discovery process can ensure that research is aligned with the stringent requirements for drug development.

Intellectual Property Management: Clear agreements on intellectual property are essential to incentivize investment from commercial partners.

Preclinical Development: This phase involves rigorous testing of lead compounds in animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties, as outlined in regulatory guidelines.

Clinical Trial Design: Should a compound progress, collaborations with clinical researchers are vital for designing and conducting human trials to establish safety and efficacy.

Initiatives that bring together medicinal chemists, biologists, pharmacologists, toxicologists, and clinicians are essential to successfully navigate the "valley of death" in drug development, where many promising compounds fail due to a lack of resources or translational expertise.

Q & A

Q. What are the established synthetic routes for 3-(4-Methylphenyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodology:

  • Multi-step synthesis : Begin with a substituted piperazine precursor (e.g., 4-methylphenyl derivatives) and employ cyclization or nucleophilic substitution reactions. For example, outlines reaction schemes using reagents like trifluoroacetic acid (TFA) or coupling agents under reflux conditions.

  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. ethanol), temperature (25–80°C), and stoichiometry of reagents. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

  • Table: Example Reaction Conditions

    StepReagents/ConditionsYield (%)Purity (HPLC)
    14-Methylphenyl bromide, piperazine-2-one, DMF, 60°C, 12h65–7092–95%
    2Cyclization with NaH, THF, 0°C → RT, 6h80–85≥98%

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

Methodology:

  • NMR/IR : Use 1H^1H-NMR (400 MHz, DMSO-d6_6 ) to identify aromatic protons (δ 7.2–7.4 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm). IR confirms carbonyl (C=O) stretches at ~1680 cm1^{-1} .

  • X-ray crystallography : Refine single-crystal data using SHELXL (). For example, reports a triclinic crystal system (space group P1_1) with Z = 2 and R-factor < 0.05 .

  • Table: Key Crystallographic Parameters

    ParameterValue
    Space groupP1_1
    Unit cell dimensionsa = 8.21 Å, b = 10.03 Å, c = 12.45 Å
    R-factor0.042

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylphenyl group influence the reactivity of this compound in substitution reactions?

Methodology:

  • Kinetic studies : Compare reaction rates with non-methylated analogs (e.g., 3-phenylpiperazin-2-one) under identical SNAr (nucleophilic aromatic substitution) conditions.
  • DFT calculations : Use Gaussian09 to model transition states and analyze steric hindrance from the methyl group. highlights similar piperazine derivatives in drug discovery, where methyl groups alter binding affinity .

Q. What strategies mitigate racemization during asymmetric synthesis of this compound derivatives?

Methodology:

  • Chiral auxiliaries : Incorporate (R)- or (S)-BINOL to stabilize enantiomers during cyclization.
  • Low-temperature conditions : Perform reactions at –20°C to reduce thermal racemization (). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How can researchers resolve discrepancies in elemental analysis data for this compound derivatives?

Methodology:

  • Purification : Use preparative HPLC (C18 column, gradient elution) to isolate high-purity fractions.
  • Alternative techniques : Validate via high-resolution mass spectrometry (HRMS) or combustion analysis. For example, reports a 0.04% discrepancy in carbon content (calculated: 61.71%, found: 61.67%) due to hygroscopicity .

Q. What computational modeling approaches predict the conformational stability of this compound in solvent environments?

Methodology:

  • Molecular dynamics (MD) : Simulate solvation in water/DMSO using AMBER force fields. Analyze hydrogen bonding between the carbonyl group and solvent.
  • Docking studies : Use AutoDock Vina to assess interactions with biological targets (e.g., serotonin receptors), as seen in for related piperazine derivatives .

Q. How do structural modifications at the piperazine ring (e.g., N-alkylation) affect the compound’s pharmacokinetic properties?

Methodology:

  • In vitro assays : Measure metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 monolayers.
  • SAR analysis : Compare logP values (e.g., : logP = 1.8 for 1-(4-hydroxyphenyl)piperazin-1-yl ethanone) to correlate lipophilicity with bioavailability .

Q. What are the challenges in resolving tautomeric forms of this compound using spectroscopic methods?

Methodology:

  • Variable-temperature NMR : Record 1H^1H-NMR at 25–100°C to observe tautomer equilibrium (e.g., keto-enol forms).
  • X-ray crystallography : Capture dominant tautomers in crystal lattices, as demonstrated in for fluorobenzoyl-piperazine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.